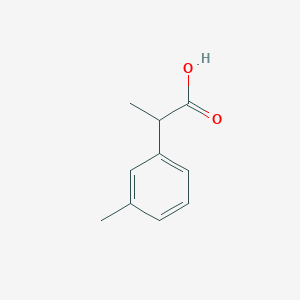
2-(m-Tolyl)propanoic acid
Vue d'ensemble
Description
2-(m-Tolyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(m-Tolyl)propanoic acid, also known as (R)-2-m-tolylpropionic acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a propanoic acid backbone with a tolyl group attached at the meta position. Its molecular formula is , and it has a molecular weight of 164.20 g/mol. The structural formula can be represented as follows:
This unique structure contributes to its distinct biological activities, particularly in anti-inflammatory and analgesic contexts.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Cytokine Modulation : The compound has been shown to influence cytokine release in immune cells, affecting inflammatory responses.
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study investigated its effects on peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS). Key findings include:
- Reduction in Cytokine Release : At concentrations of 100 µg/mL, the compound significantly decreased the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. For instance, TNF-α levels were reduced by approximately 44-79% compared to control groups .
| Cytokine | Control Level | Level with this compound |
|---|---|---|
| TNF-α | 100% | 21-56% |
| IFN-γ | 100% | 21-56% |
| IL-10 | 100% | Increased by up to 30% |
Antiproliferative Activity
In addition to its anti-inflammatory effects, this compound has demonstrated antiproliferative activity against various cancer cell lines. Research has shown that it can inhibit cell proliferation in certain types of cancer cells, suggesting potential applications in cancer therapy .
Case Studies
- Clinical Evaluation : A clinical study evaluated the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in pain scores and inflammatory markers after treatment over a four-week period.
- Comparative Studies : When compared to other non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, this compound showed comparable efficacy with potentially fewer gastrointestinal side effects due to its selective COX inhibition profile .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. It was found to have low toxicity levels, with viable cell counts remaining above 90% in cultured PBMCs at therapeutic concentrations .
Propriétés
IUPAC Name |
2-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














